D-Galactose-3-d

描述

D-Galactose-3-d is a naturally occurring aldohexose sugar, commonly found in various foods such as milk, butter, cheese, yogurt, honey, beets, plums, cherries, figs, and celery . It is a reducing sugar and plays a significant role in various biological processes. This compound is also known for its applications in drug delivery, diagnostics, and theranostics due to its distinctive properties and interactions with specific cell receptors .

准备方法

Synthetic Routes and Reaction Conditions: D-Galactose-3-d can be synthesized through the hydrolysis of lactose, which is a disaccharide composed of glucose and galactose. The hydrolysis process involves the use of the enzyme β-galactosidase, which catalyzes the breakdown of lactose into its constituent monosaccharides .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as dairy products. The process includes the enzymatic hydrolysis of lactose using β-galactosidase, followed by purification and crystallization to obtain high-purity this compound .

化学反应分析

Types of Reactions: D-Galactose-3-d undergoes various chemical reactions, including oxidation, reduction, and glycosylation.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to D-galactonic acid using oxidizing agents such as nitric acid.

Reduction: Reduction of this compound can yield D-galactitol using reducing agents like sodium borohydride.

Glycosylation: This reaction involves the formation of glycosidic bonds, which is essential in the synthesis of disaccharides and polysaccharides

Major Products:

Oxidation: D-galactonic acid

Reduction: D-galactitol

Glycosylation: Various glycosides and polysaccharides

科学研究应用

Aging Research

D-Galactose-3-d is extensively used in aging research as it mimics the effects of natural D-galactose on cellular aging processes. Studies have shown that chronic exposure to D-galactose induces oxidative stress and accelerates aging in various model organisms.

- Case Study: Erythrocyte Aging

A study investigated the effects of D-galactose on human erythrocytes, demonstrating that exposure to high concentrations of D-galactose (25-100 mmol/L) led to increased oxidative stress and glycation of hemoglobin. This model has been proposed as a tool for understanding aging mechanisms in erythrocytes and identifying potential therapeutic targets for age-related diseases .

| Concentration (mmol/L) | Lipid Peroxidation | Glycated Hemoglobin | Reduced Glutathione/Oxidized Glutathione Ratio |

|---|---|---|---|

| 25 | Increased | Elevated | Decreased |

| 35 | Increased | Elevated | Decreased |

| 50 | Significantly Increased | Significantly Elevated | Significantly Decreased |

| 100 | Significantly Increased | Significantly Elevated | Significantly Decreased |

Neurodegeneration Studies

This compound is also utilized in neurodegeneration research, where it has been shown to induce memory impairment and neurodegenerative changes.

- Case Study: Memory Impairment in Rats

Chronic administration of D-galactose resulted in neurodegeneration characterized by enhanced apoptosis and inhibited neurogenesis. Behavioral tests indicated significant memory deficits in rats treated with D-galactose compared to controls .

| Test Used | Control Group Performance | D-Galactose Group Performance |

|---|---|---|

| Morris Water Maze | High | Low |

| Y-Maze | High | Low |

Metabolic Studies

The compound is also valuable in metabolic studies, particularly concerning carbohydrate metabolism and its implications for health.

- Case Study: Effects on Germ Cells

Research indicated that exposure to high levels of D-galactose adversely affected germ cell differentiation and steroidogenesis in cultured testicular cells. This study highlights the potential implications of D-galactose on reproductive health .

| Parameter | Control Group | D-Galactose Group |

|---|---|---|

| SYCP3 Protein Expression | Normal | Decreased |

| Leydig Cell Markers | Normal | Decreased |

Antioxidant Research

This compound serves as a model for studying oxidative stress and the efficacy of antioxidant treatments.

- Case Study: Protective Effects of PL 1-3

A study demonstrated that PL 1-3 could mitigate oxidative stress induced by D-galactose in aging mice by enhancing antioxidant enzyme levels and reducing lipid peroxidation products .

| Antioxidant Enzyme | Control Group Level | D-Galactose Group Level | PL 1-3 Treated Group Level |

|---|---|---|---|

| Superoxide Dismutase | High | Low | High |

| Glutathione Peroxidase | High | Low | High |

| Catalase | High | Low | High |

Synthesis of Rare Sugars

This compound is also involved in synthetic chemistry, particularly in the production of rare sugars like D-talose through catalytic processes.

- Case Study: Molybdenum Oxide Catalysis

Recent research reported the successful synthesis of D-talose from D-galactose using a molybdenum oxide catalyst, achieving significant yields and selectivity under mild conditions. This application illustrates the versatility of D-galactose derivatives in chemical synthesis .

作用机制

D-Galactose-3-d exerts its effects through interactions with specific cell receptors. It functions as a ligand to selectively target cells expressing galactose receptors. This interaction enhances cellular uptake and improves drug delivery to the intended target cells. Additionally, this compound can induce oxidative stress and cellular senescence, making it useful in aging and anti-aging research .

相似化合物的比较

D-Glucose: An aldohexose similar to D-Galactose-3-d but differs in the configuration at the fourth carbon atom.

D-Fructose: A ketohexose that differs in its functional group and structure compared to this compound

Uniqueness: this compound is unique due to its specific interactions with galactose receptors, which makes it highly effective in targeted drug delivery and diagnostics. Its ability to induce oxidative stress and cellular senescence also sets it apart from other hexoses .

生物活性

D-Galactose-3-d (D-Gal-3-d) is a deuterated form of D-galactose, a monosaccharide that plays significant roles in various biological processes. This article explores the biological activity of D-Gal-3-d, focusing on its effects on oxidative stress, apoptosis, and cellular mechanisms, supported by recent research findings and case studies.

Overview of D-Galactose

D-Galactose is known for its involvement in the synthesis of glycoproteins and glycolipids, essential for cellular functions. However, excessive exposure to D-galactose has been linked to various pathological conditions, including aging and neurodegenerative diseases due to its pro-oxidative properties.

Oxidative Stress Induction

D-Galactose is reported to induce oxidative stress by increasing reactive oxygen species (ROS) production. This process leads to cellular damage and has been extensively studied in animal models:

- Case Study : In a study involving aging mice, chronic administration of D-galactose resulted in elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, alongside decreased antioxidant enzyme activities (superoxide dismutase, catalase) in the liver and brain tissues .

Apoptosis and Cellular Damage

The impact of D-galactose on apoptosis has also been highlighted:

- Research Findings : Neonatal exposure to high levels of D-galactose has been shown to disrupt germ cell development in testes through pro-apoptotic mechanisms. The expression of meiosis-related proteins decreased significantly in treated groups compared to controls, indicating that D-galactose can induce apoptosis in germ cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of D-Gal-3-d:

Pharmacological Implications

The pharmacological implications of D-Gal-3-d are significant given its dual role as both a nutrient and a potential toxin at elevated levels. Research indicates that while normal physiological levels are essential for health, excessive accumulation may lead to detrimental effects such as:

- Neurodegeneration : Chronic exposure may contribute to neurodegenerative conditions through mechanisms involving oxidative stress and inflammation.

- Reproductive Health : Its effects on germ cells suggest that high levels could impair fertility and reproductive health.

属性

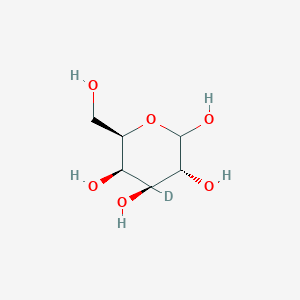

IUPAC Name |

(3R,4S,5R,6R)-4-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-FYEWKVIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@H]([C@H](OC([C@@H]1O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can ¹³C NMR be used to study carbohydrates like D-galactose?

A2: ¹³C NMR is a powerful tool for analyzing the structure and dynamics of carbohydrates in solution. The research utilizes high-resolution ¹³C NMR (150 MHz) to quantify the percentages of different forms of D-aldohexoses, including D-galactose, in aqueous solution []. Specifically, it focuses on identifying and quantifying acyclic forms (aldehydes and hydrates) and confirming the percentages of furanoses and pyranoses. This technique provides valuable insights into the conformational equilibria of D-galactose and other aldohexoses in solution [].

Q2: What applications do glycosidases have in synthetic chemistry?

A3: Glycosidases, including β-glucosidase, are valuable tools in synthetic chemistry for creating glycosidic bonds. While the specific research provided does not directly involve D-galactose, it highlights the use of β-glucosidase in synthesizing various glycosides, including retinol glycosides [], cholecalciferol glycosides [], dopa glycosides [], and N-vanillyl-nonanamide glycosides []. These examples demonstrate the versatility of glycosidases in generating diverse glycoconjugates, which hold potential applications in various fields, including pharmaceuticals and materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。